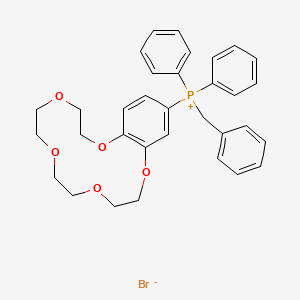
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The compound also contains a bromide ion, which is a negatively charged bromine atom. The intricate structure of this compound includes multiple oxygen atoms arranged in a cyclic pattern, contributing to its stability and reactivity.
准备方法
The synthesis of Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide involves several steps. One common method includes the reaction of a phosphine with an alkyl halide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield.
化学反应分析
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phosphine oxides, while reduction may yield phosphines.
科学研究应用
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on proteins, altering their function. The cyclic structure of the compound allows it to fit into specific binding sites, enhancing its activity.
相似化合物的比较
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide can be compared with other phosphonium compounds, such as:
Tetraphenylphosphonium bromide: This compound has a simpler structure with four phenyl groups attached to the phosphorus atom.
Triphenylphosphine oxide: This compound contains three phenyl groups and an oxygen atom bonded to the phosphorus atom.
The uniqueness of this compound lies in its complex cyclic structure and the presence of multiple oxygen atoms, which contribute to its stability and reactivity.
属性
CAS 编号 |
134403-72-8 |
|---|---|
分子式 |
C33H36BrO5P |
分子量 |
623.5 g/mol |
IUPAC 名称 |
benzyl-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C33H36O5P.BrH/c1-4-10-28(11-5-1)27-39(29-12-6-2-7-13-29,30-14-8-3-9-15-30)31-16-17-32-33(26-31)38-25-23-36-21-19-34-18-20-35-22-24-37-32;/h1-17,26H,18-25,27H2;1H/q+1;/p-1 |
InChI 键 |
MWFRWGONIGSRKR-UHFFFAOYSA-M |
规范 SMILES |
C1COCCOC2=C(C=C(C=C2)[P+](CC3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCO1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


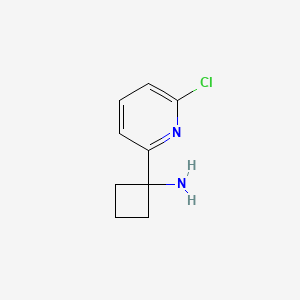
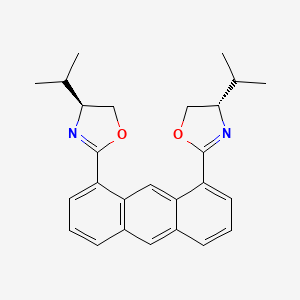
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)

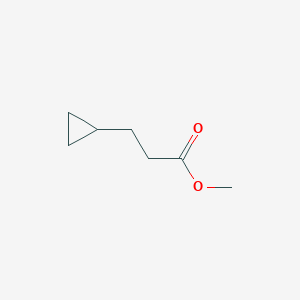
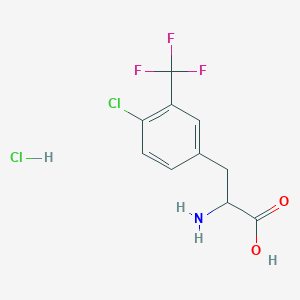

![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)


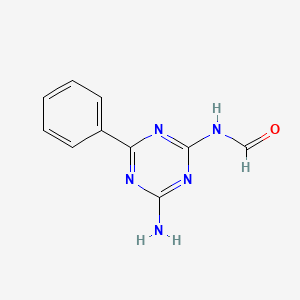
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)

